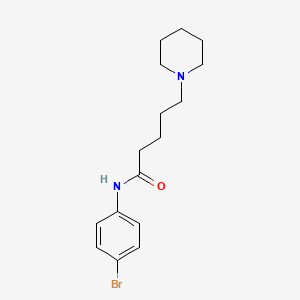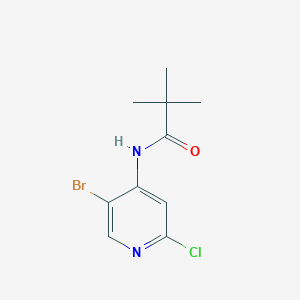
2-Methanesulfonylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methanesulfonylbutane is an organic compound with the molecular formula C5H12O2S It is a sulfone derivative, characterized by the presence of a methanesulfonyl group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonylbutane typically involves the reaction of butane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
Butane+Methanesulfonyl chloride→this compound+HCl
The reaction is usually conducted at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methanesulfonylbutane undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfonic acids.
Reduction: Reduction of the sulfone group can yield sulfides or thiols.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methanesulfonylbutane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Methanesulfonylbutane involves its interaction with nucleophiles, leading to the formation of various derivatives. The methanesulfonyl group is highly reactive, making it a useful intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid: A strong acid used in various industrial applications.
Methylsulfonylmethane (MSM): A dietary supplement with anti-inflammatory properties.
Dimethyl sulfone: Used as a solvent and in the production of other chemicals.
Uniqueness
2-Methanesulfonylbutane is unique due to its specific structure, which combines the properties of a sulfone with the reactivity of a methanesulfonyl group. This makes it a versatile compound in both research and industrial applications, offering distinct advantages over other similar compounds.
Eigenschaften
IUPAC Name |
2-methylsulfonylbutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2S/c1-4-5(2)8(3,6)7/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKFGJSWCIAGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B12066322.png)
![3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate](/img/structure/B12066323.png)
![3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose](/img/structure/B12066330.png)
![2-Imino-1-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethyl]imidazolidin-4-one](/img/structure/B12066333.png)
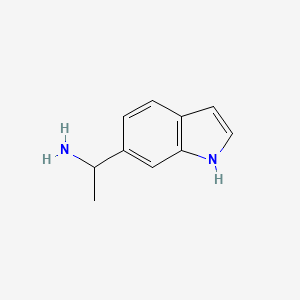
![3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12066353.png)
![[[5-(2-Amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12066357.png)

![1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea](/img/structure/B12066367.png)
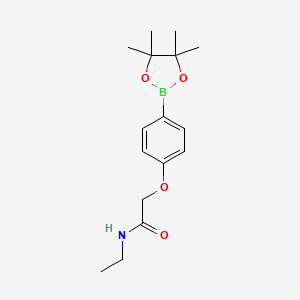
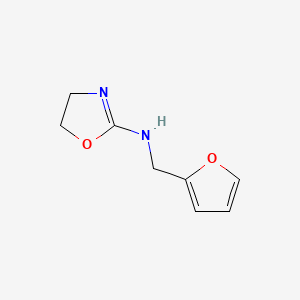
![2-[(4-tert-Butylphenyl)methoxy]benzoic acid](/img/structure/B12066384.png)
